molecular formula C20H20N2O B10988451 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B10988451
M. Wt: 304.4 g/mol
InChI Key: IWVJZFDSCXBMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a heterocyclic compound featuring a pyridoindole core fused with a propanone moiety substituted with a phenyl group. This scaffold is structurally related to bioactive molecules targeting neurological disorders, as evidenced by patents highlighting derivatives of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole for treating Alzheimer’s disease via Tau aggregation modulation .

The compound’s synthesis likely follows established protocols for similar ketone-linked pyridoindoles, such as coupling carboxylic acids with tetrahydro-pyridoindole intermediates under activating agents (e.g., HATU or EDCI) . For instance, compounds like (6-(dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (compound 1) were synthesized in 34% yield via preparative HPLC-MS purification .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-phenyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C20H20N2O/c23-20(11-10-15-6-2-1-3-7-15)22-13-12-19-17(14-22)16-8-4-5-9-18(16)21-19/h1-9,21H,10-14H2

InChI Key

IWVJZFDSCXBMKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indoles, alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one to structurally related derivatives, focusing on substitutions, synthetic yields, spectroscopic data, and biological relevance.

Compound Name Key Substituents Molecular Weight Yield Key Data Source
(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (1 ) 6-(dimethylamino)indole 359.2 g/mol 34% UPLC-MS: tR = 2.27 min; HRMS: [M+H]<sup>+</sup> 359.1862 (Δ = -0.0010)
(1-Phenyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (2 ) 1-phenylpyrazole 340.4 g/mol N/A No yield reported; structural analog for SAR studies
(6,8-Difluoro-…indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (27 ) 6,8-difluoro; 5-CF3-pyrazole 410.3 g/mol N/A <sup>19</sup>F NMR confirms CF3; Ca/Cb conformers (56:44 ratio)
(6-Fluoro-9-methyl-…indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (30 ) 6-fluoro, 9-methyl; 5-CF3-pyrazole 406.4 g/mol N/A Ca/Cb conformers (62:38 ratio); enhanced lipophilicity
(S)-(6-Fluoro-3,9-dimethyl-…indol-2-yl)-(5-CF3-pyrazol-3-yl)methanone (40 ) Chiral 3,9-dimethyl; 5-CF3-pyrazole 422.4 g/mol 19% [α]589<sup>25</sup> = +68.8°; 97% enantiomeric excess
2-(2-Chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone 2-chlorophenyl 324.8 g/mol N/A Smiles: O=C(Cc1ccccc1Cl)N1CCc2c(C1)c1ccccc1[nH]2
3-(4-Chloro-1H-indol-1-yl)-1-(8-methoxy-…indol-2-yl)-1-propanone 4-chloroindole; 8-methoxy 407.9 g/mol N/A Molecular formula: C23H22ClN3O2

Key Structural and Functional Insights:

Substitution Effects on Bioactivity :

  • Fluorine and trifluoromethyl groups (e.g., compounds 27 , 30 ) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Chiral centers (e.g., compound 40 ) significantly influence enantioselective interactions, as seen in its 97% enantiomeric excess and distinct optical rotation .

Synthetic Challenges :

  • Yields for pyridoindole derivatives range from 19% to 47%, reflecting challenges in purifying complex heterocycles .
  • Conformational isomerism (e.g., Ca/Cb ratios in 27–30 ) complicates NMR characterization but provides insights into dynamic structural flexibility .

Therapeutic Potential: Derivatives with substituents like 8-methoxy (compound in ) or 2-chlorophenyl () are explored for CNS disorders, aligning with patents targeting Tau aggregates in Alzheimer’s disease .

Research Findings and Implications

  • Fluorine Incorporation : Fluorinated analogs (e.g., 27 , 30 ) exhibit improved pharmacokinetic profiles due to increased electronegativity and membrane permeability .
  • Chiral Resolution : The successful separation of enantiomers (e.g., 40 ) using chiral HPLC underscores the importance of stereochemistry in drug design .
  • Structural Diversity: Modifications at the indole or pyrazole rings (e.g., dimethylamino in 1) enable fine-tuning of solubility and target engagement .

Biological Activity

3-Phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various interactions with biological systems, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other notable biological activities.

Structural Characteristics

The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_{2}O, with a molecular weight of approximately 298.4 g/mol. The compound consists of a phenyl group attached to a propanone moiety and linked to a tetrahydropyridoindole structure. This configuration is critical for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . Studies have shown that it may inhibit cell proliferation by interfering with DNA replication processes. The compound's ability to bind to specific molecular targets can alter cellular pathways crucial for cancer cell growth.

Case Study: In Vitro Antitumor Activity

A study evaluated the compound's effects on various cancer cell lines. The results demonstrated significant inhibition of cell growth in HeLa and A375 human tumor cell lines. The mechanism was linked to the compound's interaction with topoisomerase enzymes, which are vital for DNA replication and repair.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been screened for antimicrobial activity against several pathogens. It has shown effectiveness against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Aspergillus niger and Candida albicans.

The compound's structural features contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities

Biological ActivityTarget OrganismsMechanism of Action
AnticancerHeLa, A375Inhibition of DNA replication
AntibacterialStaphylococcus aureus, E. coliDisruption of cell membranes
AntifungalAspergillus niger, Candida albicansInterference with metabolic pathways

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for various modifications that can enhance its biological activity. Compounds with similar structures have been synthesized and evaluated for their anticancer and antimicrobial properties.

Notable Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleSimilar indole structureKnown for anti-tumor activity
1H-Indole derivativesIndole-based derivativesExhibits antiviral properties
5-Methoxy-N,N-dimethyltryptamineTryptamine derivativePsychoactive properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyridine-indole precursors and ketone functionalization. Key steps include:

  • Cyclization : Use of catalytic acid or base to form the tetrahydro-pyridoindole core (e.g., via Pictet-Spengler reactions) .
  • Ketone Formation : Friedel-Crafts acylation or nucleophilic substitution to introduce the propan-1-one moiety. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity isolation .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond angles. For example:

  • Crystallization : Grow crystals in ethanol/water mixtures at 4°C.
  • Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100–296 K .
  • Validation : Compare observed bond lengths (e.g., C–C = 1.54 Å) and torsion angles with computational models (DFT/B3LYP) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Prioritize assays aligned with its structural analogs (e.g., tau aggregation inhibitors):

  • Thioflavin-T Fluorescence : Quantify inhibition of tau fibril formation in Alzheimer’s disease models .
  • Cytotoxicity Screening : Use SH-SY5Y neuronal cells with MTT assays (IC₅₀ determination) .
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or β-secretase (BACE1) via spectrophotometric methods .

Advanced Research Questions

Q. How do structural modifications of the pyridoindole core influence its activity against tau aggregation?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at positions 4, 5, or 8 of the indole ring. Compare IC₅₀ values using Thioflavin-T assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to tau protofibrils. Focus on hydrophobic interactions with Val309 or Lys311 residues .
  • Data Interpretation : Reduced activity with bulkier substituents suggests steric hindrance at the binding site .

Q. What experimental strategies resolve contradictions in mutagenicity data across studies?

  • Methodological Answer :

  • Ames Test Optimization : Use TA98 and TA100 Salmonella strains with metabolic activation (S9 fraction) to assess frameshift mutations. Compare results with structural analogs (e.g., 1-methyl-5H-pyrido[4,3-b]indol-3-amine, a known mutagen) .
  • Follow-Up Assays : Conduct comet assays (DNA strand breaks) or micronucleus tests in human lymphocyte cultures.
  • Meta-Analysis : Cross-reference data with PubChem Toxicity Database and adjust for assay conditions (e.g., dose, exposure time) .

Q. Which in vivo models are most relevant for studying its pharmacokinetics and efficacy in neurodegenerative disease?

  • Methodological Answer :

  • Transgenic Mice : Use tauopathy models (e.g., P301S or rTg4510) to evaluate brain penetration via LC-MS/MS quantification of plasma and cerebrospinal fluid .
  • Behavioral Tests : Morris water maze for cognitive improvement assessment post-administration (dose: 10–50 mg/kg, oral).
  • Metabolite Identification : Collect urine/blood samples for UPLC-QTOF-MS analysis. Look for hydroxylated or glucuronidated metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Compare with HPLC-UV quantification (λ = 254 nm) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS and identify degradation products (e.g., hydrolyzed ketone or oxidized indole) .
  • Environmental Controls : Ensure consistent storage conditions (-20°C, argon atmosphere) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.